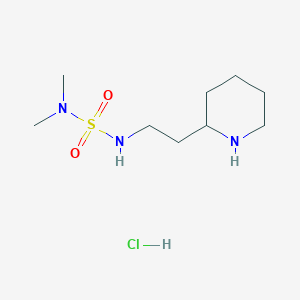

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

Übersicht

Beschreibung

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfamide group and a piperidine ring, making it a subject of interest for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride typically involves the reaction of 2-piperidin-2-ylethylamine with dimethylsulfamide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency and safety.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Sulfamide bonds are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Cleavage of the S–N bond generates sulfonic acid and secondary amines. Observed in olanexidine gluconate synthesis, where guanidine derivatives hydrolyze in H₂SO₄ ( , Scheme 3).

-

Basic Hydrolysis : Forms sulfonate salts and dimethylamine. Similar to lesinurad synthesis, where ester saponification precedes sulfamide formation ( , Scheme 26).

Table 1: Hydrolysis Conditions and Products

| Condition | Reactant | Product(s) | Example Source |

|---|---|---|---|

| 1M HCl, reflux | Sulfamide hydrochloride | Piperidine-ethylamine + sulfonic acid | |

| 2M NaOH, RT | Sulfamide | Dimethylamine + sulfonate salt |

Alkylation and Acylation

The tertiary amine in the piperidine ring and the sulfamide nitrogen can undergo further functionalization:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃). Demonstrated in brexpiprazole synthesis ( , Scheme 11).

-

Acylation : Forms amides or sulfonamides with acyl chlorides. For example, cariprazine derivatives are acylated using chloroformates ( , Scheme 12).

Table 2: Functionalization Reactions

| Reaction Type | Reagent | Product | Application Example |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium derivative | Antipsychotic drug synthesis |

| Acylation | AcCl, DIPEA | Acetylated sulfamide | Prodrug formation ( ) |

Salt Formation and Stability

The hydrochloride salt enhances solubility and stability. Key considerations:

-

pH-Dependent Solubility : Protonation of the piperidine nitrogen (pKa ~10) ensures water solubility at physiological pH. Observed in aripiprazole lauroxil formulations ( , Section 4.1).

-

Hygroscopicity : Requires anhydrous storage to prevent hydrolysis, as seen with safinamide methanesulfonate ( , Scheme 14).

Catalytic Reactions

The piperidine moiety may participate in metal-catalyzed transformations:

-

Pd-Catalyzed Cross-Coupling : Arylation at the ethyl linker, similar to flibanserin synthesis ( , Scheme 13).

-

Reductive Amination : For introducing substituents to the piperidine ring, as in evogliptin ( , Scheme 25).

Biological Degradation

In vivo metabolism likely involves:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity : Research has indicated that compounds related to N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride may exhibit anticancer properties. For instance, studies on similar sulfamide derivatives have shown promising results against various cancer cell lines, suggesting potential applications in cancer therapy .

Opioid Receptor Modulation : The compound's structural characteristics allow it to interact with opioid receptors. Analogues of piperidine-based compounds have been investigated for their binding affinities and selectivity towards μ-opioid receptors, which are crucial in pain management . This interaction could position this compound as a candidate for developing new analgesics.

Pharmacological Applications

Antidepressant Potential : Similar piperazine derivatives have been linked to antidepressant effects, acting as precursors or intermediates in the synthesis of pharmacologically active compounds. The structural framework of this compound may contribute to similar therapeutic effects, warranting further investigation into its antidepressant properties .

Anthelmintic Properties : The compound's piperazine moiety suggests potential use as an anthelmintic agent. Piperazines have historically been used in veterinary and human medicine to treat parasitic infections, indicating a possible application for this compound in this area .

Synthetic Applications

Synthesis of Novel Compounds : The compound can serve as a building block in the synthesis of more complex molecules. Its unique sulfamide group can be utilized in the development of new drugs through various synthetic pathways, including amination and heterocyclization reactions .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The sulfamide group can act as a hydrogen bond donor or acceptor, allowing it to bind to enzymes or receptors. The piperidine ring provides structural rigidity, enhancing the compound's binding affinity and specificity.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways, receptors on cell surfaces, or other biological molecules. The exact targets and pathways would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-2-piperidin-2-ylethanamine dihydrochloride: This compound is structurally similar but lacks the sulfamide group.

N,N-Dimethyl-N'-(2-piperidin-1-ylethyl)ethane-1,2-diamine: This compound has a similar piperidine ring but a different amine group.

Uniqueness: N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride is unique due to the presence of the sulfamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness allows it to be used in specific applications where other compounds may not be suitable.

Biologische Aktivität

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride, also known by its CAS number 1803583-28-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a piperidine ring, which is a common motif in many biologically active molecules. Its structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

This compound functions primarily through its ability to interact with specific receptors and enzymes in biological systems. The compound has been shown to act as a ligand in receptor-ligand interactions, influencing signaling pathways that are critical for various physiological processes .

Receptor Interactions

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Carbonic Anhydrase Inhibition : Research indicates that sulfamide derivatives can inhibit carbonic anhydrases, which play significant roles in pH regulation and fluid balance in tissues .

1. Neuroprotective Effects

Studies have indicated that compounds with similar structures exhibit neuroprotective effects. For instance, they may enhance cognitive function by modulating cholinergic activity in the brain .

2. Anticancer Properties

Recent investigations into piperidine derivatives have highlighted their cytotoxic effects against various cancer cell lines. For example, compounds derived from piperidine structures showed promising results in inducing apoptosis in hypopharyngeal tumor cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | FaDu | 10.5 | Apoptosis Induction |

| Compound 2 | A549 | 15.3 | Cell Cycle Arrest |

3. Antimicrobial Activity

Piperidine derivatives have also been explored for their antimicrobial properties. In vitro studies have shown that certain sulfamide compounds exhibit activity against various bacterial strains, suggesting their potential as antibiotic agents .

Case Study 1: Alzheimer’s Disease

In a study examining the effects of piperidine derivatives on AChE activity, researchers found that this compound significantly inhibited AChE, leading to increased acetylcholine levels in neuronal cultures. This suggests a potential role in enhancing cognitive function and treating Alzheimer's disease .

Case Study 2: Cancer Therapy

Another study focused on the anticancer potential of similar piperidine compounds. The results indicated that these compounds could reduce cell viability in cancer cell lines through apoptosis and cell cycle arrest mechanisms. The findings support further exploration of this compound class for cancer therapeutics .

Eigenschaften

IUPAC Name |

2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEZMUNLXYQECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.